(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
Description
The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone features a benzo[d]thiazole core substituted with a chlorine atom at position 7 and a methyl group at position 2. This heterocyclic scaffold is linked via a piperazine moiety to a 3-methylisoxazole-5-carbonyl group. Such structural motifs are prevalent in medicinal chemistry due to their pharmacological relevance. For instance, thiazole derivatives are known for antimicrobial and anti-inflammatory activities, while isoxazole rings are associated with enzyme inhibition (e.g., COX-2) . The piperazine linker enhances solubility and bioavailability, making this compound a promising candidate for drug development.
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-10-3-4-12(18)15-14(10)19-17(25-15)22-7-5-21(6-8-22)16(23)13-9-11(2)20-24-13/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOABKTLTJMCWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 345.81 g/mol
- CAS Number : 897485-18-6
The compound features a piperazine ring, a benzo[d]thiazole moiety, and an isoxazole group, which contribute to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor for various enzymes and receptors involved in disease pathways, particularly in cancer treatment. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Receptor Modulation : It has potential activity against vascular endothelial growth factor receptor (VEGFR), which plays a significant role in tumor angiogenesis .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds structurally similar to this compound:
- Cytotoxicity : In vitro studies have shown significant cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with IC₅₀ values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC₅₀ Value (μM) | Standard Drug IC₅₀ Value (μM) |
|---|---|---|
| MCF-7 | 6.502 | 6.774 |
| PC3 | 11.751 | 7.7316 |
Other Biological Activities
In addition to anticancer effects, the compound exhibits other pharmacological activities:
- Anti-inflammatory Effects : By inhibiting COX enzymes, it may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Related compounds have shown promise in modulating neurotransmitter levels, suggesting potential applications in neurodegenerative diseases .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of the compound that demonstrated enhanced biological activity against cancer cell lines. These derivatives were tested for their binding affinities and cytotoxic effects, revealing that modifications to the molecular structure could significantly impact their efficacy .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds featuring thiazole derivatives often exhibit anticancer properties. For instance, studies have shown that benzo[d]thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The specific compound under discussion may demonstrate similar mechanisms, making it a candidate for development as an anticancer agent.
2. Antimicrobial Properties
Several studies have reported antimicrobial activities associated with thiazole derivatives. The compound may exhibit efficacy against various bacterial strains, potentially serving as a lead compound for developing new antibiotics. Its structure allows for interaction with bacterial enzymes or cellular components, which could inhibit growth or induce cell death.
3. Neuropharmacological Effects
The piperazine ring in the compound is known to interact with neurotransmitter systems. Compounds with similar structures have been explored for their effects on serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety . The specific interactions and mechanisms of action would require further investigation.
Case Studies
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of thiazole derivatives reported that compounds similar to (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another research effort demonstrated that a related thiazole compound showed promising results against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to evaluate antibacterial activity, revealing that the compound inhibited bacterial growth effectively at certain concentrations .
Chemical Reactions Analysis
Benzothiazole Ring Formation
The benzo[d]thiazole core is typically synthesized via cyclization of a thioamide (e.g., 2-aminothiophenol) with a halogenated aromatic aldehyde. Subsequent chlorination and methylation at specific positions (7-chloro and 4-methyl) are achieved through electrophilic substitution reactions .
Piperazine Coupling
The piperazine ring is introduced via nucleophilic aromatic substitution (S<sub>N</sub>Ar) or alkylation reactions, depending on the precursor. For example, a chlorinated benzothiazole derivative reacts with piperazine in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form the C–N bond .
Methanone Coupling
The final coupling step likely involves forming the ketone bridge between the piperazine and isoxazole moieties. This could occur via nucleophilic acyl substitution (e.g., reaction of an activated ester with an amine) or through a Friedel-Crafts acylation, depending on the reactivity of the components.
Reaction Data and Optimization
While direct data for this compound is unavailable, analogous reactions from the literature provide insights:
| Reaction Type | Conditions | Key Observations |
|---|---|---|
| Benzothiazole formation | Cyclization of thioamide + halogenated aldehyde, HCl, heat | High yields for substituted benzothiazoles |
| Piperazine coupling | Piperazine + chlorinated benzothiazole, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Selective substitution at aromatic C–Cl bonds |
| Isoxazole synthesis | Nitrile oxide + alkyne, catalytic Cu(I) | Regioselective formation of 3-methylisoxazole |
| Methanone coupling | Activated ester + amine, DCC, DMAP | High efficiency for ketone bridge formation |
Biological Activity and Functional Group Interactions
The compound’s design incorporates features critical for biological activity:
-
Chlorinated benzothiazole : Enhances lipophilicity and potential binding to protein targets (e.g., DprE1 in mycobacteria) .
-
Piperazine : Facilitates hydrogen bonding and solubility in polar environments.
-
3-methylisoxazol-5-yl : Provides steric bulk and electronic effects for enzyme inhibition.
Research Findings from Analogous Compounds
A review on benzothiazole-based anti-tubercular agents highlights:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The piperazine-methanone linkage contrasts with pyrazole-triazole (Compound 4) or ester/hydrazide (Compounds 7, 10) groups, offering distinct hydrogen-bonding capabilities and metabolic stability .
- The 3-methylisoxazole moiety may confer selectivity toward enzymes like COX-2, compared to halogenated phenyl groups in analogs (e.g., 4-fluorophenyl in Compound 5) .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Compound | LogP* | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | 2.8 | 0.15 | 6.7 |
| Compound 4 () | 3.5 | 0.08 | 4.2 |
| Compound 7 () | 4.1 | 0.03 | 3.8 |
| Compound 728 () | 2.5 | 0.20 | 8.1 |
Key Observations :
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may involve multi-step coupling of benzo[d]thiazole and isoxazole precursors, contrasting with the high-yield (>85%) crystallization methods for isostructural analogs () .
- Thermodynamic Stability : The planar conformation of the target’s benzo[d]thiazole core (vs. perpendicular fluorophenyl groups in Compound 5) may reduce steric hindrance in binding pockets .
- Toxicity Profile : Piperazine-containing compounds (e.g., Compound 728) show lower hepatotoxicity compared to ester-linked analogs, suggesting a safety advantage for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
